5-Bromo-1H-pyrazolo[4,3-b]pyridine - 1227628-78-5

5-Bromo-1H-pyrazolo[4,3-b]pyridine

Catalog Number: EVT-1455612
CAS Number: 1227628-78-5
Molecular Formula: C6H4BrN3
Molecular Weight: 198.023
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[4,3-b]pyridines are a class of heterocyclic compounds characterized by a pyrazole ring fused to a pyridine ring. They are considered privileged structures in medicinal chemistry due to their diverse biological activities. [] 5-Bromo-1H-pyrazolo[4,3-b]pyridine, specifically, possesses a bromine atom at the 5-position of the pyrazolo[4,3-b]pyridine scaffold. This bromine atom can act as a handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules with potentially enhanced properties.

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-b]pyridines generally features a planar or near-planar arrangement of the fused pyrazole and pyridine rings. [, , ] The presence of substituents on the pyrazolo[4,3-b]pyridine core can influence the dihedral angle between these rings, impacting the overall conformation and potentially influencing the biological activity. In the case of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, the bromine atom at the 5-position might exert steric effects, influencing the planarity and potentially affecting its interactions with biological targets.

Mechanism of Action

While the specific mechanism of action of 5-Bromo-1H-pyrazolo[4,3-b]pyridine is unknown, pyrazolo[4,3-b]pyridine derivatives have been reported to exhibit diverse biological activities by interacting with various biological targets. For instance, some derivatives act as adenosine receptor antagonists, [] while others modulate metabotropic glutamate receptor 4 (mGlu4) activity. [] Additionally, they have shown promising anticancer [, ], antibacterial, [] and antioxidant properties. [] 5-Bromo-1H-pyrazolo[4,3-b]pyridine might interact with similar targets, and its specific mechanism would likely depend on the nature of the target and the substituents present on the pyrazolo[4,3-b]pyridine core.

Applications
  • Materials science: Some pyrazolo[4,3-b]pyridines have shown potential in materials science, particularly as fluorescent materials. [] 5-Bromo-1H-pyrazolo[4,3-b]pyridine could be further modified and investigated for similar applications.

6-Methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole

  • Relevance: While this compound shares the pyrazole ring system with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, it diverges significantly with the presence of the benzo[1,2-d;3,4-d']diimidazole moiety. This inclusion distinguishes its structure and likely contributes to the different biological activity observed compared to 5-Bromo-1H-pyrazolo[4,3-b]pyridine. []

5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine

    Compound Description: Similar to the previous compound, 5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine was also explored as a potential adenosine receptor antagonist. It, too, did not display notable affinity for the adenosine A1 and A2A receptors. []

1-Aryl-6-bromo-3-(5-ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-pyrazolo[4,3-b]quinolin-9(4H)-ones

    Compound Description: These compounds were unexpectedly formed during a study focused on synthesizing pyrazolo[4,3-c]isoxazoles. The reaction of 4-azidopyrazoles at elevated temperatures led to the formation of these pyrazolo[4,3-b]quinolinones instead. []

    Relevance: While sharing the pyrazolo[4,3-b]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, these compounds are further fused with a quinoline ring system, leading to a distinct chemical structure. []

6-Fluor-1H-pyrazolo[4,3-b]pyridines

    Compound Description: This class of compounds, encompassing various substituted derivatives, has garnered interest for their potential therapeutic applications, particularly in addressing cardiovascular diseases. [, , ]

    Relevance: This class is structurally analogous to 5-Bromo-1H-pyrazolo[4,3-b]pyridine, sharing the fundamental pyrazolo[4,3-b]pyridine scaffold. The key distinction lies in the presence of a fluorine atom at the 6th position in 6-Fluor-1H-pyrazolo[4,3-b]pyridines, as opposed to the bromine substituent at the 5th position in 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This subtle alteration in halogen substitution can impact the compounds' physicochemical properties and biological activities. [, , ]

2,3-Disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This class of compounds, characterized by the presence of alkyl or aryl substituents at positions 2 and 3 of the 5-bromo-7-azaindole scaffold, was synthesized using Fischer indole cyclization in polyphosphoric acid. []

    Relevance: These compounds share the 5-bromo-pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, but they differ in the presence of a pyrrole ring instead of a pyrazole ring, resulting in distinct chemical entities. []

1,4-Dimethyl-2-phenyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-3,5(2H,4H)-dione

    Compound Description: Structural analysis of this compound revealed that the mean plane of its pyrazolone ring is oriented at a dihedral angle of 36.05° with respect to the phenyl ring. The methyl group attached to the pyrazolone ring exhibits a slight out-of-plane disposition. []

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

    Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It exhibits suitable in vivo pharmacokinetic properties in preclinical safety species, making it a promising candidate for treating Parkinson's disease. []

    Relevance: VU0418506 shares the core structure of 1H-pyrazolo[4,3-b]pyridine with 5-Bromo-1H-pyrazolo[4,3-b]pyridine. The presence of a 3-chloro-4-fluorophenyl group at the amine substituent in VU0418506 differentiates it from the simpler bromine substituent in 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This difference highlights how modifications to the core scaffold can lead to compounds with distinct pharmacological profiles. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

    Compound Description: This compound serves as a versatile building block for synthesizing various polyheterocyclic ring systems. It has been utilized in reactions with arylidene malononitriles, ethyl acetoacetate, and through diazotization reactions to create diverse chemical structures. []

    Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, differing in the position of the nitrogen atoms within the pyrazole ring. Despite this isomeric relationship, the presence of bromine and additional methyl groups in 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine suggests the potential for distinct reactivity and properties compared to 5-Bromo-1H-pyrazolo[4,3-b]pyridine. []

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

    Compound Description: BMS-986236 is a potent kinase inhibitor. The development of a scalable synthesis route for this compound involved mitigating safety hazards and eliminating column chromatography purification. []

    Relevance: This compound, while sharing the 1H-pyrazolo[3,4-b]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, features a distinct substitution pattern, including a complex pyridinyl-triazole side chain. This complexity highlights the diverse chemical space accessible by modifying the 1H-pyrazolo[3,4-b]pyridine scaffold. []

7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives

    Compound Description: This group of compounds exhibits notable potency and selectivity as agonists or inverse agonists for the cannabinoid type-2 receptor (CB2R). Research efforts have focused on exploring their structure-activity relationships to optimize their therapeutic potential. []

    Relevance: These compounds share the core pyrazolo[4,3-b]pyridine structure with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, though they feature additional substitutions, including hydroxyl, oxo, and carboxamide groups. These modifications likely contribute to the observed CB2R activity, which is not reported for the simpler 5-Bromo-1H-pyrazolo[4,3-b]pyridine. []

Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives

    Compound Description: This class of compounds, derived from the natural product embelin, was synthesized and evaluated for antiproliferative activity against various cancer cell lines, including hematologic tumor and breast cancer cells. []

    Relevance: While structurally similar to 5-Bromo-1H-pyrazolo[4,3-b]pyridine, these derivatives are based on the dihydro-1H-pyrazolo[1,3-b]pyridine scaffold. This difference in the pyrazolopyridine core structure, along with the inclusion of the embelin moiety, leads to a distinct chemical class with potential antiproliferative properties. []

4-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives

    Compound Description: This series of compounds was designed and synthesized as potential antibacterial and antioxidant agents. Several derivatives showed promising activity against both Gram-positive and Gram-negative bacterial strains and displayed moderate to good antioxidant properties. []

1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives

    Compound Description: These two classes of compounds, featuring either a 1,2,3-triazole or a pyrazole ring fused to a pyridine ring, were prepared through acylation reactions of 5-amino-1,2,3-triazoles or 4-aminopyrazole followed by cyclization. []

    Relevance: The pyrazolo[4,3-b]pyridine derivatives within this group are directly comparable to 5-Bromo-1H-pyrazolo[4,3-b]pyridine. The variations in substituents on these derivatives highlight the potential for diverse biological activities within this class of compounds. []

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This compound was formed unexpectedly during an attempt to synthesize copper(II) halide dimers with 2-amino-5-methylpyridine. It highlights a serendipitous synthesis route involving a copper-catalyzed reaction. []

    Relevance: This compound, while sharing the 3-bromo-pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, diverges significantly with the presence of a pyrrole ring instead of a pyrazole ring, placing it in a different chemical class. []

5-Cyano-1H-pyrazolo[3,4-b]pyridine

    Compound Description: This compound class is synthesized via a novel [3+1+1+1] cyclization reaction, using malononitrile as a C1 synthon. This I2-mediated process offers a direct route to these heterocycles. []

    Relevance: These compounds share the pyrazolo[3,4-b]pyridine scaffold with 5-Bromo-1H-pyrazolo[4,3-b]pyridine but have a cyano group at the 5-position. This difference in the substituent at a crucial position can significantly impact the reactivity and biological activity of the compound compared to 5-Bromo-1H-pyrazolo[4,3-b]pyridine. []

Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine, and Thieno[2,3-b]pyridine Derivatives

    Compound Description: These compounds were synthesized using sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate as a starting material. Reactions with various heterocyclic amines and other reagents led to diverse structures. []

    Relevance: While these compounds represent a diverse set of heterocycles, they are not directly comparable to 5-Bromo-1H-pyrazolo[4,3-b]pyridine due to significant differences in their core structures. []

    Compound Description: These compounds were synthesized through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones. The resulting tetrahydro-1H-pyrazolo[3,4-b]pyridines were further derivatized into various heterocyclic systems, some exhibiting antioxidant activity and phosphor properties. []

    Relevance: This class of compounds shares the pyrazolo[3,4-b]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, but variations in substituents and additional fused rings differentiate them. []

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

    Compound Description: HMBPP was synthesized via a ring-opening and ring-closure reaction and characterized using spectral and computational methods. DFT studies provided insights into its electronic structure, reactivity, and thermodynamic properties. []

    Relevance: HMBPP, despite sharing the pyrazolo[3,4-b]pyridine scaffold with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, features a distinct benzofuran substituent, making it structurally unique. []

    Compound Description: This study focused on preparing diverse heterocyclic compounds. Among these, new pyrazolopyridines and pyridines were synthesized by reacting 4-substituted pyrazolones with specific ylidenenitriles. []

    Relevance: The synthesized pyrazolo[4,3-b]pyridines in this study are structurally related to 5-Bromo-1H-pyrazolo[4,3-b]pyridine, sharing the core heterocyclic system. []

4,6-Dimethyl-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-one Derivatives

    Compound Description: These compounds were investigated for their anxiolytic and antidepressant activities. The research highlighted their potential therapeutic benefits due to their low toxicity and minimal side effects. []

    Relevance: While sharing the pyrazolo[4,3-c]pyridine core, these derivatives have a different arrangement of atoms in the pyrazole ring compared to 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This positional isomerism can significantly alter their chemical and biological properties. []

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

    Compound Description: The crystal structure of this compound reveals that its six-membered ring adopts a half-chair conformation. In the crystal lattice, molecules are connected by weak C—H⋯O interactions. []

    Relevance: This compound, although sharing the pyrazolo[4,3-c]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, possesses different substituents and a saturated six-membered ring, leading to altered structural and conformational properties. []

N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

    Compound Description: This compound was synthesized and characterized using spectroscopic methods, showcasing the synthesis of complex pyrazolo[3,4-b]pyridine derivatives. []

    Relevance: This compound shares the pyrazolo[3,4-b]pyridine framework with 5-Bromo-1H-pyrazolo[4,3-b]pyridine but has different substituents, including phenyl rings and a carbohydrazide moiety, highlighting the diversity achievable within this compound class. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    Compound Description: The crystal structure analysis of this compound revealed the spatial arrangement of its substituents and identified intramolecular S⋯O interactions. []

    Relevance: This compound shares the pyrazolo[3,4-b]pyridine scaffold with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, but its distinct substitution pattern, including methoxyphenyl, methylsulfanyl, phenyl, and carboxylate groups, highlights the structural diversity achievable within this class. []

Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    Compound Description: The crystal structure of this compound reveals the spatial arrangement of its substituents. Weak C—H⋯O hydrogen bonds are observed, influencing its crystal packing. []

    Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, but the specific arrangement of substituents, including chlorophenyl, methylsulfanyl, and carboxylate groups, distinguishes it. []

    Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. It induces relaxation in ovine pulmonary artery, primarily by stimulating the sodium pump. This mechanism is independent of cGMP, suggesting an additional pathway to sGC activation. []

    Relevance: This compound, though containing the 1H-pyrazolo[3,4-b]pyridine core found in 5-Bromo-1H-pyrazolo[4,3-b]pyridine, features a distinct pyrimidin-4-amine substituent and a cyclopropyl group. These modifications likely contribute to its unique pharmacological profile as an sGC activator. []

(-)-3-[(1S,2S,3R,4R)-2,3-dihydroxy-4-(hydroxmethyl)cyclopentan-1-yl]-1H-pyrazolo[4,3-c]pyridme-4,6(5H,7H)-dione

    Compound Description: This enantiomerically pure pyrazolo[4,3-c]pyridine C-nucleoside was synthesized using enantiomerically pure carbocyclic 5-(β-D-ribofuranosyl)tetrazole as a starting material. []

    Relevance: This compound, although sharing the pyrazolo[4,3-c]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, is structurally distinct due to the presence of a chiral cyclopentane ring with multiple hydroxyl substituents. []

    Compound Description: These compounds, incorporating a sugar moiety, were synthesized and evaluated for their anticancer activities against human leukemia cells (K562) and human prostate cancer cells (PC-3). They exhibited promising cytotoxicity against both cell lines. []

    Relevance: The C-glycosides containing the 1H-pyrazolo[3,4-b]pyridine moiety in this study share the same core structure as 5-Bromo-1H-pyrazolo[4,3-b]pyridine. []

Pyrazolo[4,3-b]-pyridin-5-ones

    Compound Description: These compounds were synthesized via a novel copper-catalyzed intramolecular amidation of 4-iodopyrazoles. This method provides an efficient route to access these heterocycles. []

    Relevance: These compounds are structurally related to 5-Bromo-1H-pyrazolo[4,3-b]pyridine as they share the core pyrazolo[4,3-b]pyridine structure but differ in the presence of a carbonyl group at the 5-position and the absence of a bromine substituent. []

4-Aryl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones

    Compound Description: This class of compounds was synthesized through a one-pot, three-component, solvent-free procedure at room temperature, highlighting a green chemistry approach. DFT studies provided insights into the reaction mechanism. []

    Relevance: These compounds are structurally distinct from 5-Bromo-1H-pyrazolo[4,3-b]pyridine as they contain a pyrazolo[4,3-e]pyridine core fused to an indanone moiety, making them a different class of heterocycles. []

1H-pyrazolo[4,3-e]-[1,2,4]triazines

    Compound Description: This study focused on synthesizing these triazine derivatives using ipso-substitution reactions of a methylsulfonyl group with various nucleophiles. []

    Relevance: While sharing a pyrazole ring, these compounds diverge significantly from 5-Bromo-1H-pyrazolo[4,3-b]pyridine due to the presence of the triazine ring, placing them in a different structural class. []

5-Acyl-1H-pyrazolo[3,4-b]pyridines

    Compound Description: This class of compounds was synthesized through an iodine-promoted site-selective C-C bond cleavage of aryl methyl ketones, demonstrating a unique synthetic approach. []

    Relevance: These compounds are structurally related to 5-Bromo-1H-pyrazolo[4,3-b]pyridine, sharing the 1H-pyrazolo[3,4-b]pyridine core. The key difference lies in the presence of an acyl group at the 5-position instead of the bromine substituent in 5-Bromo-1H-pyrazolo[4,3-b]pyridine. []

6,7-Dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Hybrids

    Compound Description: These novel hybrids were synthesized in good yields and screened for their antimicrobial activity. Some demonstrated promising activity against pathogenic bacteria and fungi. []

    Relevance: These compounds share the pyrazolo[3,4-b]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, but the presence of a carbonitrile group at the 5-position and other substituents differentiates them. []

3,6-Di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

    Compound Description: A novel, efficient, and recyclable catalytic system using magnetically separable graphene oxide anchored sulfonic acid was developed for the synthesis of these compounds. []

    Relevance: These compounds share the pyrazolo[3,4-b]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, but the presence of pyridinyl groups and a carbonitrile substituent differentiates their structure and potential biological activities. []

4-Aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

    Compound Description: This study investigated the supramolecular aggregation of these compounds, providing insights into their crystal packing and intermolecular interactions. []

    Relevance: These compounds share the pyrazolo[3,4-b]pyridine scaffold with 5-Bromo-1H-pyrazolo[4,3-b]pyridine but are distinguished by their specific aryl and indolyl substituents. []

    Compound Description: These two series of pyrazolopyridines were prepared by reacting lithiated pyridine ketals with aromatic aldehydes followed by oxidation and hydrazine treatment. []

    Relevance: While both 3-aryl-4-acetyl-1H-pyrazolo[3,4-b]-pyridines and 3-aryl-4-acetyl-1H-pyrazolo[4,3-c]pyridines share the basic pyrazolopyridine framework with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, they differ in the position of the nitrogen atoms within the pyrazole ring. The presence of aryl and acetyl substituents further distinguishes them from 5-Bromo-1H-pyrazolo[4,3-b]pyridine. []

3,4,6-Trimethyl-1-phenyl-5-(thiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine

    Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals the spatial arrangement of the molecule and identifies intermolecular interactions that influence its crystal packing. []

    Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 5-Bromo-1H-pyrazolo[4,3-b]pyridine but has distinct methyl, phenyl, and thiophene substituents, resulting in different structural and potentially different electronic properties. []

2H-chromeno[4,3-b]pyridine-2,5(1H)-diones

    Compound Description: This class of compounds was synthesized via the Erlenmeyer-Ploechl reaction. Attempts to further derivatize them led to unexpected products, highlighting the reactivity of these heterocycles. []

    Relevance: These compounds, while containing a pyridine ring, are structurally different from 5-Bromo-1H-pyrazolo[4,3-b]pyridine due to the presence of a chromene ring system and the absence of a pyrazole ring. []

3H-benzofuro[2,3-b]pyrazolo[4,3-f]quinoline

    Compound Description: This class of fluorescent heterocyclic systems was synthesized and their electrochemical and photovoltaic properties were investigated for potential applications in dye-sensitized solar cells (DSSCs). []

    Relevance: While these compounds share a pyrazole ring with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, they are structurally distinct due to the presence of benzofuran and quinolone moieties, leading to a different class of compounds with unique optoelectronic properties. []

1H,4H-pyrazolo[4,3-b]pyrrolizine and 2H,4H-pyrazolo[4,3-b]pyrrolizine derivatives

    Compound Description: These two classes of compounds, characterized by a pyrazole ring fused to a pyrrolizine system, were synthesized by cyclization and reduction of specific pyrrolidinocarboxamide derivatives. []

    Relevance: These compounds, despite containing a pyrazole ring, differ significantly from 5-Bromo-1H-pyrazolo[4,3-b]pyridine due to the presence of a pyrrolizine ring system, placing them in a different chemical class. []

Chromeno[4,3‐b]pyrazolo[4,3‐e]pyridines Derivatives

    Compound Description: A series of these compounds was synthesized and their antimicrobial activity was assessed. The synthetic strategy involved a one-pot, three-component reaction under solvent-free conditions. []

    Relevance: These compounds are not directly comparable to 5-Bromo-1H-pyrazolo[4,3-b]pyridine. They possess a pyrazolo[4,3-e]pyridine core fused with a chromene ring, distinguishing them structurally and potentially in terms of their properties. []

5H-Chromeno[4,3-b]Pyridin-5-One Derivatives

    Compound Description: A new series of these chromenopyridine derivatives was designed, synthesized, and evaluated for potential anticancer activity against breast cancer cells (MCF-7). The study also included computational ADME and Lipinski's analysis, along with molecular docking studies to understand their interactions with potential targets. []

    Relevance: These compounds are not directly comparable to 5-Bromo-1H-pyrazolo[4,3-b]pyridine. They feature a chromenopyridine core, lacking the pyrazole ring present in the target compound. []

2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines

    Compound Description: These compounds were prepared through condensation reactions of 4-chlorocinnoline-3-carbonitrile with hydrazine and substituted hydrazines, demonstrating a method for constructing this tricyclic ring system. []

    Relevance: While these compounds share a pyrazole ring with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, they are structurally distinct due to the presence of a cinnoline ring system, classifying them as a different group of heterocycles. []

Properties

CAS Number

1227628-78-5

Product Name

5-Bromo-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

5-bromo-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C6H4BrN3

Molecular Weight

198.023

InChI

InChI=1S/C6H4BrN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10)

InChI Key

QWLXNBNVCRSNEX-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1NN=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.